1-(2-Bromopropyl)naphthalene 1-(2-Bromopropyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18228975
InChI: InChI=1S/C13H13Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
SMILES:
Molecular Formula: C13H13Br
Molecular Weight: 249.15 g/mol

1-(2-Bromopropyl)naphthalene

CAS No.:

Cat. No.: VC18228975

Molecular Formula: C13H13Br

Molecular Weight: 249.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromopropyl)naphthalene -

Specification

Molecular Formula C13H13Br
Molecular Weight 249.15 g/mol
IUPAC Name 1-(2-bromopropyl)naphthalene
Standard InChI InChI=1S/C13H13Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
Standard InChI Key TZWKBQJNXQAKPC-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CC2=CC=CC=C21)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

1-(2-Bromopropyl)naphthalene is distinguished by its naphthalene ring system, which confers aromatic stability, and a bromine atom positioned on the second carbon of a propyl side chain. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H13Br\text{C}_{13}\text{H}_{13}\text{Br}
Molecular Weight249.15 g/mol
AppearanceWhite to pale yellow solid
Melting Point131–135°C

The bromine atom’s electronegativity (χ=2.96\chi = 2.96) and polarizability enhance the compound’s reactivity in substitution reactions, particularly at the benzylic position .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the naphthalene protons (7.2–8.5 ppm) and the bromopropyl chain. The benzylic proton adjacent to bromine resonates downfield (~3.8 ppm) due to deshielding effects. Infrared (IR) spectroscopy identifies C-Br stretching vibrations near 550–650 cm1^{-1} .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 1-(2-hydroxypropyl)naphthalene using hydrobromic acid (HBr\text{HBr}) or phosphorus tribromide (PBr3\text{PBr}_3) under anhydrous conditions . An alternative route involves Friedel-Crafts alkylation of naphthalene with 1,2-dibromopropane in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3).

Example Reaction:

Naphthalene+1,2-dibromopropaneAlCl31-(2-Bromopropyl)naphthalene+HBr\text{Naphthalene} + 1,2\text{-dibromopropane} \xrightarrow{\text{AlCl}_3} 1\text{-(2-Bromopropyl)naphthalene} + \text{HBr}

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%) . Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Applications in Scientific Research

Organic Synthesis

The benzylic bromide moiety enables diverse transformations:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures .

  • Nucleophilic Substitution: Reactions with amines or thiols yield functionalized naphthalene derivatives .

Material Science

1-(2-Bromopropyl)naphthalene serves as a precursor for liquid crystals and polymers with tailored optoelectronic properties . Its rigid naphthalene core enhances thermal stability in polyimide matrices.

Comparative Analysis with Isomeric Analogues

1-(2-Bromopropyl)naphthalene vs. 1-(3-Bromopropyl)naphthalene

Property1-(2-Bromopropyl)naphthalene1-(3-Bromopropyl)naphthalene
Molecular Weight249.15 g/mol249.15 g/mol
Boiling PointNot reportedNot reported
ReactivityHigher benzylic stabilityEnhanced SN2 susceptibility

The 2-bromo isomer exhibits slower SN2 reactivity due to steric hindrance, whereas the 3-bromo derivative undergoes faster substitution .

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways and bioaccumulation potential.

  • Green Synthesis: Develop solvent-free bromination methods using ionic liquids.

  • Polymer Applications: Explore copolymers for flexible electronics.

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